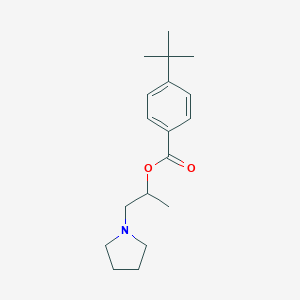
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate, also known as MPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MPB is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to increase dopamine levels in the brain, which may contribute to its analgesic effects. It has also been found to modulate the release of glutamate, an excitatory neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that make it a valuable tool for studying different biological processes. It has been found to have analgesic effects, reducing pain perception in animal models. This compound has also been found to improve learning and memory, possibly through its modulation of the glutamate system. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been found to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems may be complex and difficult to interpret.
Future Directions
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate. One area of interest is its potential as an analgesic drug. This compound has been found to have analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for pain management. Additionally, this compound has been found to improve learning and memory, and further research is needed to determine its potential as a cognitive enhancer. Finally, research is needed to better understand the mechanism of action of this compound and its effects on different biological systems.
Synthesis Methods
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpyrrolidine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Scientific Research Applications
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been used in various scientific research applications due to its ability to interact with different biological targets. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. This compound has also been found to interact with the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain.
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(13-19-11-5-6-12-19)21-17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
InChI Key |
AXRAWKAINQRNFO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
